

Application Note & Synthesis Protocol: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

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Compound of Interest

Compound Name: 4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine

CAS No.: 808770-41-4

Cat. No.: B1384839

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Introduction: Significance and Application

4-Chloro-5-methoxy-2-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including approved therapeutics. The specific substitution pattern of this molecule—featuring a trifluoromethyl group, a methoxy group, and a reactive chlorine atom—makes it a versatile building block for the synthesis of complex molecular architectures.

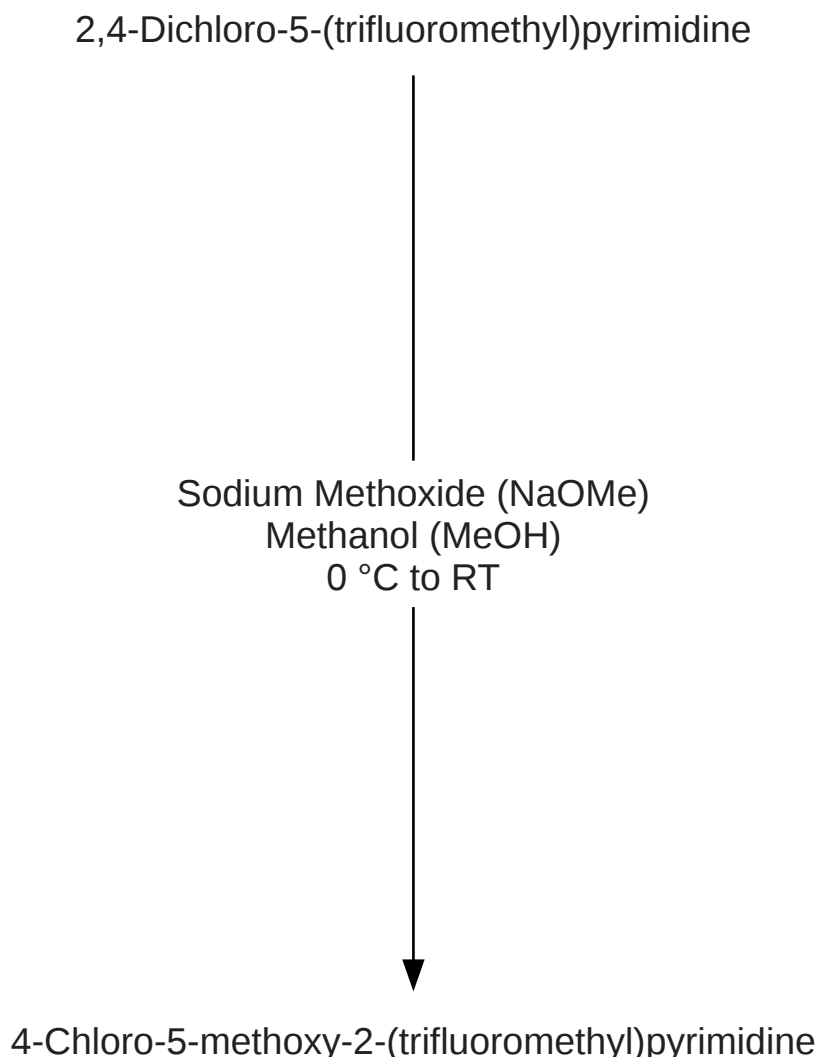
The trifluoromethyl (CF₃) group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The methoxy group can act as a hydrogen bond acceptor and influence molecular conformation. Critically, the chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of a wide array of functional groups to build a diverse chemical library. This application note provides a comprehensive, field-tested protocol for the regioselective synthesis of this key intermediate.

Reaction Scheme & Mechanism

The synthesis proceeds via a regioselective nucleophilic aromatic substitution (S_NAr) reaction. The starting material, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, is treated with sodium methoxide. The pyrimidine ring is highly electron-deficient, a characteristic exacerbated by the potent electron-withdrawing effects of the C2-trifluoromethyl group and the ring nitrogen atoms. This electronic profile makes the chlorinated carbon positions (C2 and C4) highly electrophilic and susceptible to attack by nucleophiles.

The Reaction Pathway

The overall transformation is depicted below:



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